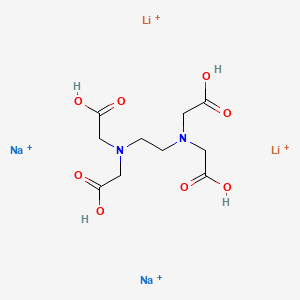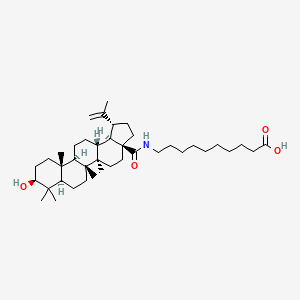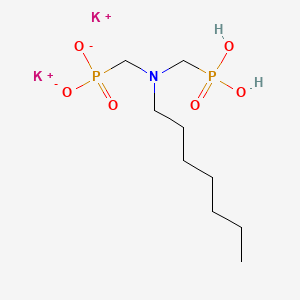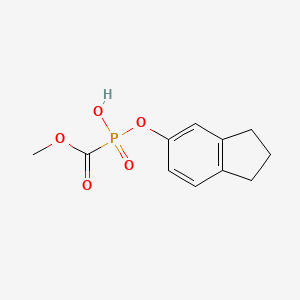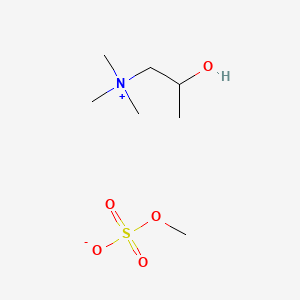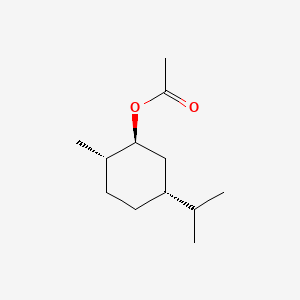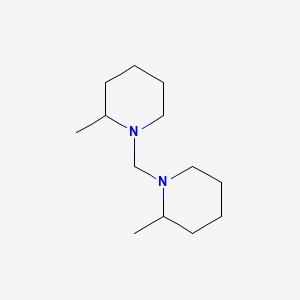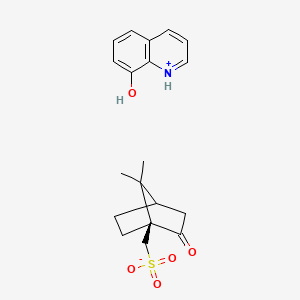
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is a complex organic compound that combines the structural features of 8-hydroxyquinoline and camphor sulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate typically involves the reaction of 8-hydroxyquinoline with camphor sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 8-hydroxyquinoline and camphor sulfonic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 8-hydroxyquinoline is dissolved in the solvent, and camphor sulfonic acid is added slowly with continuous stirring. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using large-scale crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can interfere with various biological processes. The molecular targets include metal-dependent enzymes and proteins, leading to inhibition of their activity. The pathways involved often include disruption of metal homeostasis and generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
Camphor Sulfonic Acid: A sulfonic acid derivative with different applications.
Quinoline Derivatives: Various substituted quinolines with diverse biological activities.
Uniqueness
8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is unique due to its combined structural features of 8-hydroxyquinoline and camphor sulfonic acid
Eigenschaften
CAS-Nummer |
94293-54-6 |
|---|---|
Molekularformel |
C19H23NO5S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;quinolin-1-ium-8-ol |
InChI |
InChI=1S/C10H16O4S.C9H7NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;11-8-5-1-3-7-4-2-6-10-9(7)8/h7H,3-6H2,1-2H3,(H,12,13,14);1-6,11H/t7?,10-;/m1./s1 |
InChI-Schlüssel |
SYCMVVYJIZOHPF-DLGLCQKISA-N |
Isomerische SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


